REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)=[O:4].[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[CH2:20][NH:21][CH3:22]>O1CCOCC1>[Br:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][N:21]([CH2:20][C:14]2[CH:15]=[CH:16][C:17]([Cl:19])=[CH:18][C:13]=2[Cl:12])[CH3:22])[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)Br
|
Name
|
TEA
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CNC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 h at 25° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 L 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
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Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CUSTOM
|
Details
|
the filtrate was used without any further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(CN(C)CC1=C(C=C(C=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |